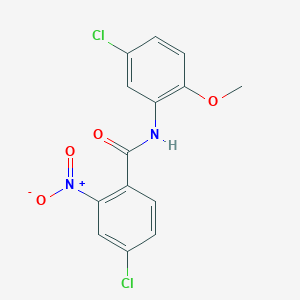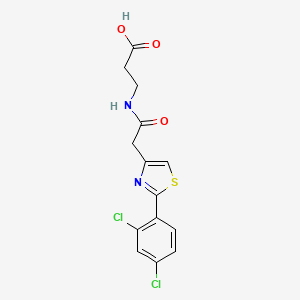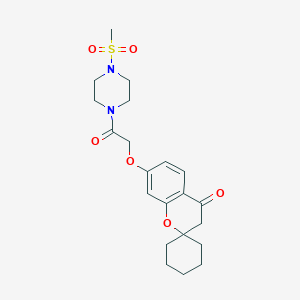
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring fused with a thiophene sulfonate group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the thiophene sulfonate group via sulfonation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Known for its nonlinear optical properties.
1,2,3-Triazole/Sulfonate Analogues: Explored for their chemotherapeutic potential.
Uniqueness
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate stands out due to its unique combination of a benzoxazole ring and thiophene sulfonate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Propiedades
Fórmula molecular |
C17H10FNO4S2 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] thiophene-2-sulfonate |
InChI |
InChI=1S/C17H10FNO4S2/c18-12-5-3-11(4-6-12)17-14-8-7-13(10-15(14)22-19-17)23-25(20,21)16-2-1-9-24-16/h1-10H |
Clave InChI |
GZAQUWRRCUTWAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938350.png)
![Methyl 3-nitro-5-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B14938355.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14938361.png)

![2-{[5-(4-Methylbenzyl)furan-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B14938367.png)
![4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14938372.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14938380.png)
![[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14938385.png)
![(S)-[(S)-2-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-propionylamino]-phenyl-acetic acid](/img/structure/B14938390.png)
![N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B14938405.png)


![4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B14938419.png)
![4-nitro-N-[(4-nitrophenyl)sulfonyl]-N-(pyridin-3-yl)benzenesulfonamide](/img/structure/B14938420.png)
